Cas no 39489-67-3 (2-(4-Bromophenoxy)acetonitrile)
2-(4-Bromophenoxy)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromophenoxy)acetonitrile
- 4-Bromophenoxyacetonitrile
- (4-Bromophenoxy)acetonitrile
- (4-bromophenoxy)acetonitrile(SALTDATA: FREE)
- Acetonitrile,(4-bromophenoxy)- (9CI)
- [(4-Bromophenyl)oxy]acetonitrile
- a-(p-Bromophenoxy)acetonitrile
- (4-Bromophenoxy)acetonitrile #
- BRD-K79189172-001-01-2
- AKOS000171272
- SCHEMBL1785520
- Maybridge3_005625
- MFCD00464958
- 2-(4-Bromophenoxy)-acetonitrile
- 39489-67-3
- (4-Bromophenoxy)-acetonitrile
- CS-0199417
- SY061944
- HMS1446P15
- CCG-43906
- IDI1_017012
- AS-9958
- 4-Bromophenoxyacetonitrile, AldrichCPR
- SR-01000633782-1
- Acetonitrile, 2-(4-bromophenoxy)-
- A22636
- p-bromo-phenoxyacetonitrile
- (4-Bromo-phenoxy)-acetonitrile
- DTXSID20344690
-
- MDL: MFCD00464958
- Inchi: 1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
- InChI Key: PMDDXFGYBKIPKR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OCC#N
Computed Properties
- Exact Mass: 210.96300
- Monoisotopic Mass: 210.963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 33A^2
Experimental Properties
- Color/Form: powder
- Density: 1.519
- Boiling Point: 303.1°Cat760mmHg
- Flash Point: 137.1°C
- Refractive Index: 1.56
- PSA: 33.02000
- LogP: 2.35148
- Solubility: Not determined
2-(4-Bromophenoxy)acetonitrile Security Information
- Hazardous Material transportation number:UN3439
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Packing Group:III
- Hazard Level:6.1
2-(4-Bromophenoxy)acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Bromophenoxy)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091211-1g |
4-Bromophenoxy)-acetonitrile |
39489-67-3 | 95% | 1g |
£49.00 | 2022-03-01 | |
| Fluorochem | 091211-5g |
4-Bromophenoxy)-acetonitrile |
39489-67-3 | 95% | 5g |
£147.00 | 2022-03-01 | |
| Fluorochem | 091211-25g |
4-Bromophenoxy)-acetonitrile |
39489-67-3 | 95% | 25g |
£439.00 | 2022-03-01 | |
| TRC | B687263-100mg |
2-(4-Bromophenoxy)acetonitrile |
39489-67-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B687263-250mg |
2-(4-Bromophenoxy)acetonitrile |
39489-67-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B687263-500mg |
2-(4-Bromophenoxy)acetonitrile |
39489-67-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B687263-1g |
2-(4-Bromophenoxy)acetonitrile |
39489-67-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| Apollo Scientific | OR30749-1g |
(4-Bromophenoxy)acetonitrile |
39489-67-3 | 1g |
£110.00 | 2024-05-25 | ||
| Apollo Scientific | OR30749-5g |
(4-Bromophenoxy)acetonitrile |
39489-67-3 | 5g |
£310.00 | 2024-05-25 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50595-1g |
4-Bromophenoxyacetonitrile, 97% |
39489-67-3 | 97% | 1g |
¥5050.00 | 2022-06-23 |
2-(4-Bromophenoxy)acetonitrile Suppliers
2-(4-Bromophenoxy)acetonitrile Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(4-Bromophenoxy)acetonitrile
Introduction to 2-(4-Bromophenoxy)acetonitrile (CAS No. 39489-67-3)
2-(4-Bromophenoxy)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 39489-67-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of halogenated aromatic nitriles, characterized by its structural motif of a brominated phenyl ring linked to an acetonitrile group via a phenoxy bridge. The presence of the bromine atom at the para position relative to the hydroxyl group in the phenoxy moiety enhances its reactivity, making it a valuable building block for further functionalization.
The synthesis and application of 2-(4-Bromophenoxy)acetonitrile have garnered considerable attention in recent years due to its versatility in constructing complex molecular architectures. In pharmaceutical research, this compound serves as a precursor for the development of novel therapeutic agents. Its unique structural features allow for facile modifications, enabling chemists to explore diverse chemical space for drug discovery.
Recent advancements in medicinal chemistry have highlighted the utility of 2-(4-Bromophenoxy)acetonitrile in designing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The bromine substituent facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for generating biaryl structures prevalent in many bioactive molecules. Additionally, the acetonitrile group can be further functionalized into amides or carboxylic acids, expanding its synthetic utility.
In academic research, 2-(4-Bromophenoxy)acetonitrile has been employed in the study of metal-organic frameworks (MOFs) and coordination chemistry. The bromophenolic moiety acts as a ligand for transition metals, enabling the assembly of complex supramolecular structures. These MOFs exhibit promise in applications such as gas storage, catalysis, and sensing due to their tunable porosity and surface properties.
The pharmacological potential of derivatives derived from 2-(4-Bromophenoxy)acetonitrile has been explored in several preclinical studies. Researchers have synthesized analogs targeting specific biological pathways, including those involved in neurodegenerative disorders and metabolic diseases. The phenoxy group’s ability to mimic natural phenolic antioxidants has led to investigations into its role in modulating oxidative stress and inflammation.
From an industrial perspective, 2-(4-Bromophenoxy)acetonitrile is valued for its role in large-scale manufacturing processes. Its stability under various reaction conditions makes it suitable for batch processing in pharmaceutical plants. Furthermore, its compatibility with green chemistry principles has been noted, as it can be synthesized using catalytic methods that minimize waste generation.
The future directions of research involving 2-(4-Bromophenoxy)acetonitrile are likely to focus on developing more sustainable synthetic routes and exploring its applications in nanotechnology. The compound’s ability to form stable complexes with nanoparticles has opened avenues for drug delivery systems that enhance bioavailability and reduce side effects.
In summary, 2-(4-Bromophenoxy)acetonitrile (CAS No. 39489-67-3) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its structural versatility and reactivity make it indispensable in modern synthetic chemistry, driving innovation in drug discovery and material development.
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